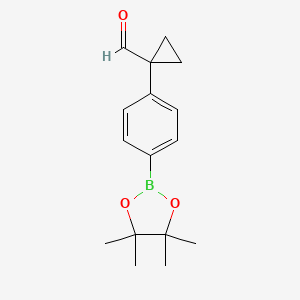
(R)-1-Methoxymethyl-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxymethyl-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a white solid that is often used in various chemical and industrial applications. The compound is known for its unique structure, which includes a methoxymethyl group attached to a propylamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-methoxymethyl-propylamine hydrochloride typically involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction conditions include:
Temperature: Typically around 30°C
Pressure: Hydrogen pressure of 10 Kgf/cm²
Catalyst: 0.1-20 parts by weight relative to 100 parts by weight of methoxy acetone
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
1-methoxymethyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
1-methoxymethyl-propylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methoxymethyl-propylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting enzyme activity and metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methoxybutan-2-amine hydrochloride
- 1-(methoxymethyl)propylamine
Comparison
Compared to similar compounds, 1-methoxymethyl-propylamine hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in chemical reactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H14ClNO |
|---|---|
Peso molecular |
139.62 g/mol |
Nombre IUPAC |
1-methoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H |
Clave InChI |
VUBZWLXCCORIPY-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8527780.png)










![3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8527867.png)


